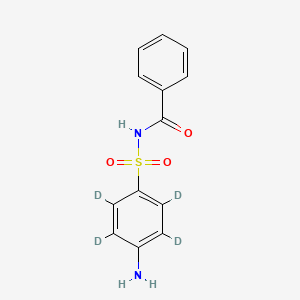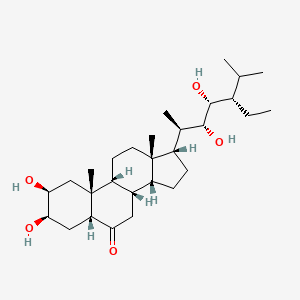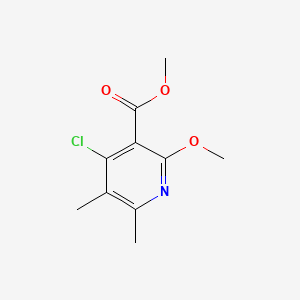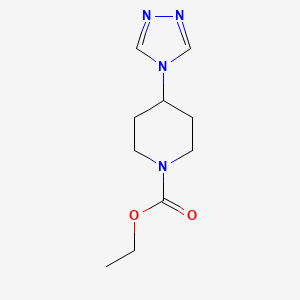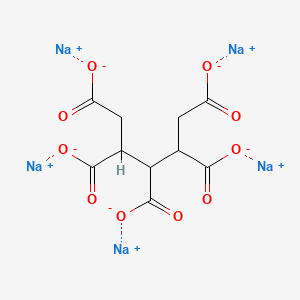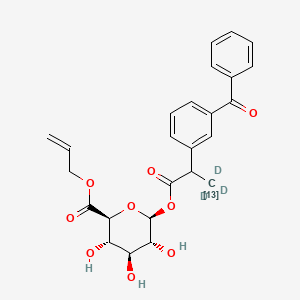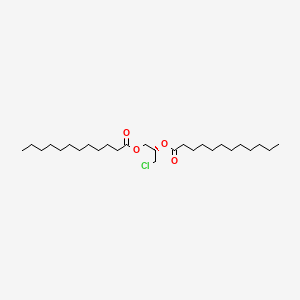
rac 1,2-Bislauroyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1,2-Bislauroyl-3-chloropropanediol is a chemical compound with the molecular formula C27H51ClO4. It is a derivative of chloropropanediol, where two lauroyl groups are attached to the 1 and 2 positions of the propanediol backbone, and a chlorine atom is attached to the 3 position. This compound is used primarily in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Lauric acid and 3-chloropropanoic acid.
Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.
Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.
Aplicaciones Científicas De Investigación
rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Similar structure but with palmitoyl groups instead of lauroyl groups.
1,2-Dilauroyl-3-chloropropanediol: A non-racemic form with similar properties.
3-MCPD-1,2-dilaurate: Another name for rac 1,2-Bislauroyl-3-chloropropanediol.
Uniqueness
This compound is unique due to its specific combination of lauroyl groups and a chloropropanediol backbone. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C27H51ClO4 |
|---|---|
Peso molecular |
475.1 g/mol |
Nombre IUPAC |
[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1 |
Clave InChI |
XUONXLQNIHBNDL-RUZDIDTESA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
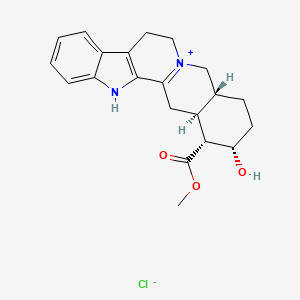
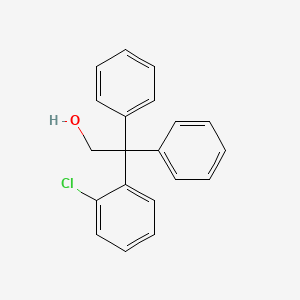
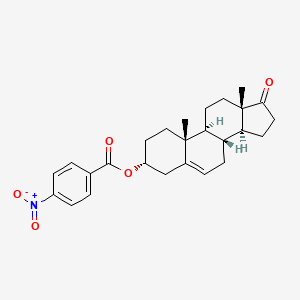
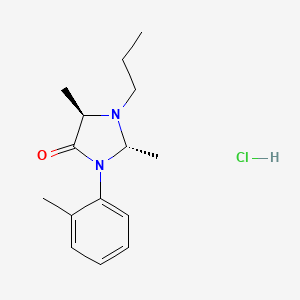
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)

